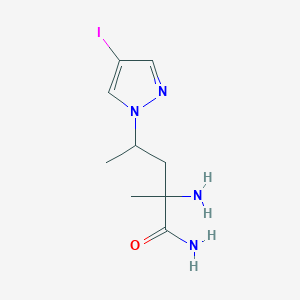![molecular formula C7H13NO B13481700 ((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)
((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R,4R)-7-oxabicyclo[221]heptan-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine typically involves the use of starting materials such as norbornene derivatives. One common synthetic route includes the following steps:
Epoxidation: Norbornene is subjected to epoxidation using peracids like m-chloroperbenzoic acid to form the oxabicycloheptane ring.
Amination: The resulting epoxide is then reacted with ammonia or primary amines under controlled conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine may involve large-scale epoxidation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene derivatives: Share the bicyclic structure but lack the methanamine group.
Oxabicycloheptane derivatives: Similar ring structure but different functional groups.
Uniqueness
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is unique due to its combination of the oxabicycloheptane ring and the methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[(1S,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7-/m0/s1 |
Clé InChI |
HOGOLKHCHFSFKN-ACZMJKKPSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C[C@H]1O2)CN |
SMILES canonique |
C1CC2C(CC1O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)

![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)

amine](/img/structure/B13481674.png)



